

Amthamine: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amthamine

Cat. No.: B1667264

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core chemical properties and solubility of **amthamine**, a potent and selective histamine H2 receptor agonist. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design and formulation.

Core Chemical Properties

Amthamine is a thiazole derivative with a primary aminoethyl side chain. Its chemical characteristics are fundamental to its biological activity and pharmacokinetic profile. The following tables summarize the key chemical properties of both **amthamine** free base and its commonly used dihydrobromide salt.

Table 1: Chemical Properties of **Amthamine** (Free Base)

Property	Value	Source
IUPAC Name	5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine	[1]
Chemical Formula	C ₆ H ₁₁ N ₃ S	[1][2]
Molecular Weight	157.24 g/mol	[2]
XLogP	0.4	[3]
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	2	

Table 2: Chemical Properties of **Amthamine** Dihydrobromide

Property	Value	Source
IUPAC Name	2-Amino-4-methyl-5-thiazoleethanamine dihydrobromide	
Chemical Formula	C ₆ H ₁₁ N ₃ S·2HBr	
Molecular Weight	319.06 g/mol	
Form	Solid	
Color	Off-white	
Purity	≥98% (HPLC), >99%	

Solubility Profile

The solubility of **amthamine** is a critical parameter for its use in in vitro and in vivo studies. The dihydrobromide salt exhibits good aqueous solubility.

Table 3: Solubility of **Amthamine** and its Dihydrobromide Salt

Solvent	Form	Solubility	Source
Water	Dihydrobromide	Soluble to 100 mM	
Water	Dihydrobromide	27 mg/mL	
DMSO	Dihydrobromide	83.33 mg/mL (requires sonication)	
PBS (pH 7.2)	Free Base	~10 mg/mL	
Ethanol	Free Base	~10 mg/mL	
DMSO	Free Base	~20 mg/mL	

Experimental Protocols

While specific, detailed experimental protocols for the determination of **amthamine**'s chemical properties are not readily available in the public domain, standardized methods are routinely employed in the pharmaceutical sciences. Below is a generalized protocol for determining aqueous solubility, based on the widely accepted shake-flask method.

Protocol: Determination of Aqueous Solubility via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of **amthamine** in an aqueous medium (e.g., water, phosphate-buffered saline).

2. Materials:

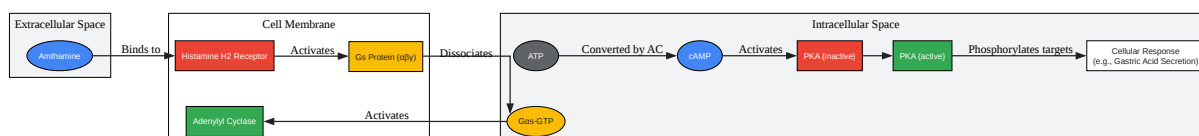
- **Amthamine** (or its dihydrobromide salt)
- Aqueous solvent (e.g., deionized water, PBS pH 7.2)
- Scintillation vials or other suitable containers
- Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)
- Centrifuge
- Syringe filters (e.g., 0.45 μ m)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Analytical balance

3. Procedure:

- An excess amount of **amthamine** is added to a vial containing a known volume of the aqueous solvent.
- The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 37 °C) to allow for equilibration. The shaking should be continuous for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After the incubation period, the samples are removed from the shaker and allowed to stand to allow for the settling of undissolved solid.
- The suspension is then centrifuged at a high speed to pellet the remaining solid.
- An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulate matter.
- The concentration of **amthamine** in the clear filtrate is then determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known **amthamine** concentrations should be prepared to accurately quantify the solubility.
- The experiment should be performed in triplicate to ensure the reliability of the results.

Signaling Pathway

Amthamine functions as a selective agonist for the histamine H2 receptor. The activation of this G-protein coupled receptor initiates a well-defined intracellular signaling cascade.



[Click to download full resolution via product page](#)

Caption: **Amthamine** activation of the Histamine H2 receptor signaling pathway.

This technical guide provides a foundational understanding of the chemical properties and solubility of **amthamine**, essential for its application in scientific research and drug

development. For specific experimental applications, it is recommended to verify these properties with batch-specific data from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amthamine - Wikipedia [en.wikipedia.org]
- 2. Amthamine [srdpharma.com]
- 3. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- To cite this document: BenchChem. [Amthamine: A Technical Guide to its Chemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667264#amthamine-chemical-properties-and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com